ALD-Derived Ni Film Quality: Bis(i-propylcyclopentadienyl)nickel vs. Di- and Tri-substituted Cyclopentadienyl Nickel Complexes
In a controlled ALD experiment (200 cycles on Si substrate), bis(i-propylcyclopentadienyl)nickel was evaluated against bis(1,3-dimethylcyclopentadienyl)nickel, bis(1,3-diisopropylcyclopentadienyl)nickel, bis(1,3-diethylcyclopentadienyl)nickel, and bis(1,2,4-trimethylcyclopentadienyl)nickel. The Ni film deposited from bis(i-propylcyclopentadienyl)nickel failed to meet the dual quality criterion of oxygen content <30% and sheet resistance <500 μΩ·cm, and was rated 'poor' alongside the diethyl analog, whereas the dimethyl, diisopropyl, and trimethyl analogs produced films rated 'good' [1].
| Evidence Dimension | ALD Ni film quality (oxygen incorporation and sheet resistance) |
|---|---|
| Target Compound Data | Oxygen ratio ≥30% AND/OR sheet resistance ≥500 μΩ·cm → rated 'poor' |
| Comparator Or Baseline | Bis(1,3-dimethylcyclopentadienyl)nickel, bis(1,3-diisopropylcyclopentadienyl)nickel, bis(1,2,4-trimethylcyclopentadienyl)nickel: all rated 'good' (O <30%, Rs <500 μΩ·cm) |
| Quantified Difference | Target compound failed quality gate; comparators with two or three alkyl substituents per ring passed |
| Conditions | ALD on Si substrate, 200 deposition cycles, film evaluation by oxygen ratio and sheet resistance |
Why This Matters
This data directly informs procurement: bis(i-propylcyclopentadienyl)nickel is not suitable for ALD applications requiring low-oxygen, low-resistivity Ni films, and users should select di- or tri-substituted analogs for such purposes.
- [1] U.S. Patent No. 11,332,487 B2. Cyclopentadienyl nickel complex compound. Experiment 1 and Table 1. Issued May 17, 2022. View Source
